N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 917896-03-8
VCID: VC17308636
InChI: InChI=1S/C16H18N4O2/c1-11-17-10-15(12-6-8-14(9-7-12)20(21)22)16(18-11)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,17,18,19)
SMILES:
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol

N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine

CAS No.: 917896-03-8

Cat. No.: VC17308636

Molecular Formula: C16H18N4O2

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine - 917896-03-8

Specification

CAS No. 917896-03-8
Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
IUPAC Name N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C16H18N4O2/c1-11-17-10-15(12-6-8-14(9-7-12)20(21)22)16(18-11)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,17,18,19)
Standard InChI Key UYOMDCHXBKTYNV-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

N-Cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine (IUPAC name: 5-(4-nitrophenyl)-2-methyl-N-(cyclopentyl)pyrimidin-4-amine) features a pyrimidine ring substituted at three positions:

  • Position 2: A methyl group (–CH₃) contributes steric bulk and electron-donating effects.

  • Position 4: A cyclopentylamine group (–NH–C₅H₉) introduces conformational flexibility and potential hydrogen-bonding capabilities.

  • Position 5: A 4-nitrophenyl group (–C₆H₄–NO₂) provides strong electron-withdrawing character, which may enhance reactivity in electrophilic substitution or hydrogen-bond acceptor capacity.

The nitro group at the para position of the phenyl ring is a critical pharmacophore in many bioactive molecules, often influencing solubility, membrane permeability, and target binding .

Synthesis and Characterization

Proposed Synthetic Routes

While no explicit synthesis of N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is documented, analogous pyrimidine derivatives suggest a multi-step pathway:

  • Core Formation: Construct the pyrimidine ring via condensation of a β-diketone (e.g., 3-(4-nitrophenyl)-1-(methyl)propane-1,3-dione) with guanidine or a substituted amidine. This method, employed in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine, could be adapted by substituting the amidine precursor with cyclopentylamine .

  • Functionalization: Introduce the 4-nitrophenyl group via Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of USP1/UAF1 inhibitors . For example, a chloropyrimidine intermediate could couple with 4-nitrophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Amine Introduction: Substitute a chlorine atom at position 4 with cyclopentylamine under basic conditions (e.g., Et₃N or NaH in DMF) .

Table 1: Hypothetical Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield*
1Pyrimidine ring formationGuanidine, β-diketone, reflux in EtOH60–70%
2Suzuki couplingPd(PPh₃)₄, Na₂CO₃, 4-nitrophenylboronic acid50–65%
3Nucleophilic substitutionCyclopentylamine, Et₃N, DMF, 100°C40–55%

*Estimated based on analogous reactions .

Spectroscopic Characterization

Key spectroscopic features anticipated for the compound include:

  • ¹H NMR:

    • A singlet at δ 2.50–2.70 ppm for the methyl group at position 2.

    • Multiplet signals between δ 1.50–2.10 ppm for the cyclopentyl protons.

    • Aromatic protons from the 4-nitrophenyl group as doublets near δ 8.20–8.50 ppm (meta to nitro) and δ 7.70–7.90 ppm (ortho to nitro) .

  • ¹³C NMR:

    • A peak near δ 155–160 ppm for the pyrimidine C4–N bond.

    • Nitro group carbons at δ 125–135 ppm (aromatic) and δ 150–155 ppm (nitro) .

  • IR: Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitro group, but limited aqueous solubility (logP ≈ 3.5–4.0).

  • Melting Point: Estimated 180–200°C, based on analogs like N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine (m.p. 193°C) .

  • Stability: Susceptible to photodegradation due to the nitro group; storage in amber vials under inert atmosphere is recommended.

Table 2: Estimated Physicochemical Properties

PropertyValue/Range
Molecular Weight339.39 g/mol
LogP (Octanol-Water)3.8
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors5 (pyrimidine N, NO₂, NH)

Biological Activity and Molecular Docking

While no direct bioactivity data exists for this compound, pyrimidine derivatives are well-documented as kinase inhibitors, antivirals, and anticancer agents . The nitro group may act as a hydrogen-bond acceptor, potentially enhancing binding to targets like USP1/UAF1 or BCR-ABL1 tyrosine kinase (implicated in chronic myeloid leukemia) .

Hypothetical Docking Studies:

  • The 4-nitrophenyl group could occupy hydrophobic pockets in enzyme active sites.

  • The cyclopentyl group may stabilize interactions via van der Waals forces with nonpolar residues.

  • The pyrimidine NH could form hydrogen bonds with catalytic aspartate or glutamate residues .

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